

physicochemical properties of methyl (Z)-octadec-11-enoate

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Compound of Interest

Compound Name: Methyl cis-11-octadecenoate

Cat. No.: B155034

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An In-Depth Technical Guide to the Physicochemical Properties of Methyl (Z)-octadec-11-enoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of methyl (Z)-octadec-11-enoate. The information is compiled from various scientific sources and is intended to support research, development, and quality control activities involving this compound.

Chemical Identity

Methyl (Z)-octadec-11-enoate, also known as methyl cis-vaccenate, is a monounsaturated fatty acid methyl ester. It is the methyl ester of (Z)-octadec-11-enoic acid (cis-vaccenic acid).

Synonyms:

- Methyl cis-vaccenate[1]
- cis-11-Octadecenoic acid methyl ester[1][2][3][4]
- (Z)-Methyl octadec-11-enoate[3]
- Methyl (11Z)-11-octadecenoate[3]

Physicochemical Data

The quantitative physicochemical properties of methyl (Z)-octadec-11-enoate are summarized in the table below for easy reference and comparison.

Property	Value	Unit	Source(s)
Molecular Formula	C19H36O2	-	[1][2][3][5][6][7]
Molecular Weight	296.49	g/mol	[4][5][7]
296.5	g/mol	[1][3]	
296.4879	g/mol	[2][6]	
Boiling Point	351.30 (estimated)	°C at 760 mmHg	[5][8][9]
135 - 137	°C at 0.2 mmHg	[1]	
Density	0.878	g/cm ³ at 25 °C	[5]
0.880	g/cm ³	[1]	
Solubility in Water	0.005588 (estimated)	mg/L at 25 °C	[5][9]
Flash Point	62.22 (estimated)	°C	[5][8][9]
LogP (o/w)	8.160 (estimated)	-	[5][9]
7.60 (estimated)	-	[5]	
Refractive Index	1.450	-	[1]
Purity	≥ 98% (GC)	%	[1]
>99%	%	[7]	

Experimental Protocols

Detailed experimental protocols for determining the key physicochemical properties of fatty acid methyl esters (FAMES) like methyl (Z)-octadec-11-enoate are outlined below. These are based on standard methodologies.

Determination of Boiling Range Distribution by Gas Chromatography (GC)

Principle: This method is based on the ASTM D7398 standard test method.^{[2][3][6][8]} It utilizes gas chromatography to separate FAMES by their boiling points. The retention times of the components are correlated with their boiling points.

Apparatus:

- Gas Chromatograph (GC) with a Flame Ionization Detector (FID)
- Non-polar capillary column
- Autosampler
- Data acquisition system

Procedure:

- Calibration: A calibration mixture of n-alkanes with known boiling points is injected into the GC to establish a retention time versus boiling point curve.
- Sample Preparation: The methyl (Z)-octadec-11-enoate sample is diluted in a suitable solvent (e.g., hexane) if necessary. An internal standard may be added for quantitative analysis.
- Injection: A specific volume of the prepared sample is injected into the GC inlet.
- Chromatographic Separation: The column temperature is programmed to increase at a constant rate, allowing for the separation of components based on their boiling points.
- Detection: The Flame Ionization Detector (FID) detects the eluting components.
- Data Analysis: The retention time of the peak corresponding to methyl (Z)-octadec-11-enoate is used to determine its boiling point from the calibration curve. The peak area can be used for quantification.

Determination of Density

Principle: The density of a liquid can be determined using various methods outlined in the OECD Guideline for the Testing of Chemicals, No. 109.[5] A common and accurate method is the oscillating U-tube method.

Apparatus:

- Digital density meter with an oscillating U-tube
- Thermostatically controlled water bath
- Syringe for sample injection

Procedure:

- Calibration: The density meter is calibrated using two standards of known density (e.g., dry air and distilled water) at the desired temperature.
- Sample Injection: The sample, methyl (Z)-octadec-11-enoate, is injected into the clean and dry U-tube, ensuring no air bubbles are present.
- Measurement: The instrument measures the oscillation period of the U-tube filled with the sample. This period is directly related to the density of the sample.
- Temperature Control: The measurement is performed at a constant, specified temperature (e.g., 25 °C) maintained by the water bath.
- Data Recording: The density value is displayed by the instrument. Multiple readings are taken to ensure accuracy and reproducibility.

Determination of Solubility in Water

Principle: The flask method, a common technique for determining the water solubility of sparingly soluble compounds, is suitable for methyl (Z)-octadec-11-enoate.

Apparatus:

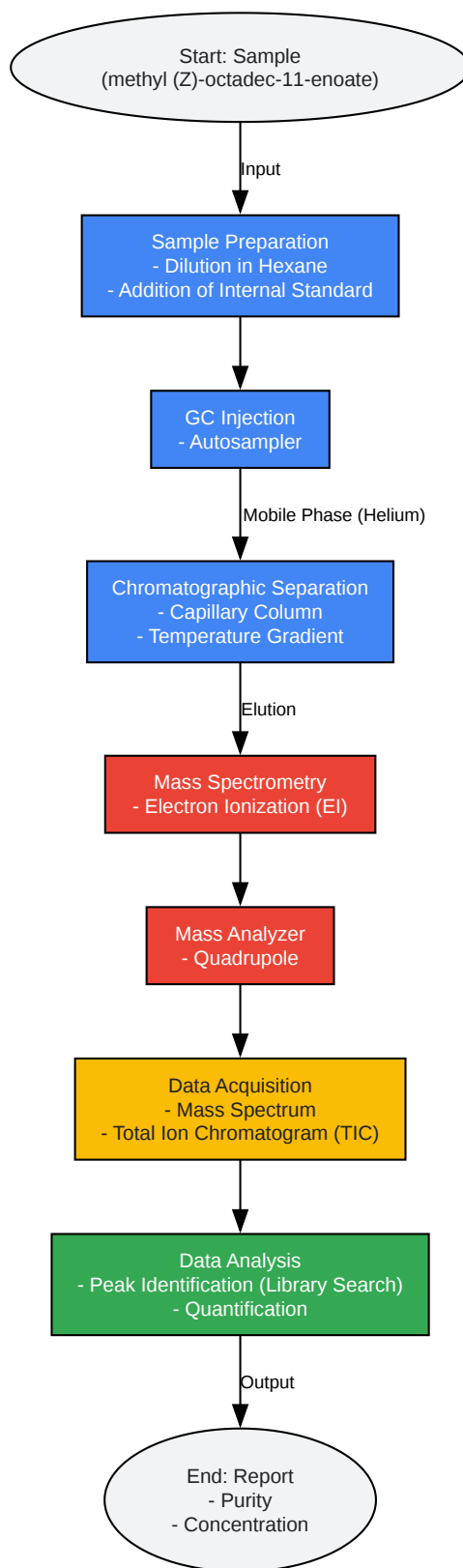
- Flasks with stoppers
- Shaking incubator or magnetic stirrer
- Centrifuge
- Analytical balance
- Gas chromatograph-mass spectrometer (GC-MS) or a suitable quantitative analytical instrument

Procedure:

- **Sample Preparation:** An excess amount of methyl (Z)-octadec-11-enoate is added to a known volume of distilled water in a flask.
- **Equilibration:** The flask is sealed and agitated in a temperature-controlled environment (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure saturation is reached.
- **Phase Separation:** The solution is allowed to stand to allow undissolved material to settle. The sample is then centrifuged to separate the aqueous phase from any undissolved ester.
- **Quantification:** A known volume of the clear aqueous phase is carefully removed and the concentration of dissolved methyl (Z)-octadec-11-enoate is determined using a sensitive analytical technique like GC-MS.
- **Calculation:** The solubility is expressed as the mass of the solute per volume of the solvent (e.g., mg/L).

Mandatory Visualization

The following diagram illustrates a typical experimental workflow for the analysis of methyl (Z)-octadec-11-enoate using Gas Chromatography-Mass Spectrometry (GC-MS), a key analytical technique for its identification and quantification.



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Caption: Experimental workflow for GC-MS analysis.

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